- Preparation of 1,3-benzodioxole boron compoundsChemiker-Zeitung, 1984, 108(9), 287-8,
Cas no 94839-07-3 ((2H-1,3-benzodioxol-5-yl)boronic acid)

94839-07-3 structure
상품 이름:(2H-1,3-benzodioxol-5-yl)boronic acid
(2H-1,3-benzodioxol-5-yl)boronic acid 화학적 및 물리적 성질
이름 및 식별자
-
- Benzo[d][1,3]dioxol-5-ylboronic acid
- 3,4-Methylenedioxyphenylboronic acid
- 3,4-(Methylenedioxy)benzeneboronic acid
- 1,3-Benzodioxole-5-boronic acid~3,4-(Methylenedioxy)phenylboronic acid
- 1,3-Benzodioxol-5-ylboronic acid
- 3,4-(Methylenedioxy)phenylboronic acid
- 3,4-(Methylenedioxy)phenylboronic Acid (contains varying amounts of Anhydride)
- 1,3-Benzodioxole-5-boronic acid
- 3,4
- 3,4-Methylenedioxybenzeneboronic acid
- BORONIC ACID,B-1,3-BENZODIOXOL-5-YL-
- Methylcyclopentadiene diMer
- 3,4-(Methylenedioxy)benzeneboronic Acid (contains varying amounts of Anhydride)
- 3,4-Methylenedioxyphenyl boronic acid
- Boronic acid, 1,3-benzodioxol-5-yl-
- (2H-1,3-BENZODIOXOL-5-YL)BORONIC ACID
- 5-benzo[d][1,3]dioxole boronic acid
- (3,4-methylenedioxyphenyl)boronic acid
- 3,4-Methylenedioxyphenylboronic a
- B-1,3-Benzodioxol-5-ylboronic acid (ACI)
- Boronic acid, 1,3-benzodioxol-5-yl- (9CI)
- (1,3-Benzodioxol-5-yl)boronic acid
- (Benzodioxol-5-yl)boronic acid
- 1,3-Benzodioxolan-5-ylboronic acid
- (1,3-dioxaindan-5-yl)boronic acid
- (3,4-methylenedioxy)benzeneboronic acid
- AKOS009159266
- AB07960
- BP-11813
- Z381540928
- GS-6344
- DB-010505
- 3,4-(methylenedioxy) phenylboronic acid
- SCHEMBL30231
- benzo[1,3]dioxol-5-yl-boronic acid
- CS-W003981
- (3,4-methylenedioxyphenyl)-boronic acid
- 3,4-methylenedioxyphenyl-boronic acid
- EN300-212504
- SY014778
- Q-102220
- BENZO[1,3]DIOXOLE-5-BORONIC ACID
- 2H-1,3-benzodioxol-5-ylboronic acid
- Benzo[d][1,3]dioxol-5-ylboronicacid
- M2035
- 3,4-methylenedioxy-phenyl boronic acid
- DTXSID10370261
- 3,4-methylene dioxyphenylboronic acid
- 4-methylenedioxyphenylboronic acid
- CHEMBL141313
- A22896
- MFCD01009695
- 5-benzo[1,3]dioxolylboronic acid
- 1,3-benzodioxol-5-yl boronic acid
- 94839-07-3
- 3,4-methylenedioxybenzene boronic acid
- BDBM50067897
- RARECHEM AH PB 0145
- TIMTEC-BB SBB003898
- 3,4-Methylenedioxyphenylboroni
- (2H-1,3-benzodioxol-5-yl)boronic acid
-
- MDL: MFCD01009695
- 인치: 1S/C7H7BO4/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3,9-10H,4H2
- InChIKey: CMHPUBKZZPSUIQ-UHFFFAOYSA-N
- 미소: OB(C1C=C2C(OCO2)=CC=1)O
- BRN: 5523347
계산된 속성
- 정밀분자량: 166.043739g/mol
- 표면전하: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 4
- 회전 가능한 화학 키 수량: 1
- 동위원소 질량: 166.043739g/mol
- 단일 동위원소 질량: 166.043739g/mol
- 수소 결합 토폴로지 분자 극성 표면적: 58.9Ų
- 중원자 수량: 12
- 복잡도: 164
- 동위원소 원자 수량: 0
- 원자 구조의 중심 수량을 확정하다.: 0
- 정의되지 않은 원자 구성 센터 수: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 총 키 단위 수량: 1
- 표면전하: 0
실험적 성질
- 색과 성상: 고체
- 밀도: 1.423
- 융해점: 224-229 °C (lit.)
- 비등점: 347.3±52.0℃ at 760 mmHg
- 플래시 포인트: 163.867℃
- PSA: 58.92000
- LogP: -0.90490
- 용해성: 미확정
- 산도 계수(pKa): 8.48±0.20(Predicted)
(2H-1,3-benzodioxol-5-yl)boronic acid 보안 정보
-
기호:
- 제시어:경고
- 신호어:Warning
- 피해 선언: H315,H319,H335
-
경고성 성명:
P261,P305
P351
P338,P302
P352,P321,P405,P501A - 위험물 운송번호:NONH for all modes of transport
- WGK 독일:3
- 위험 범주 코드: 36/37/38
- 보안 지침: S37/39-S26
-
위험물 표지:
- 저장 조건:Store at room temperature
- 위험 등급:IRRITANT
- 위험 용어:R36/37/38
(2H-1,3-benzodioxol-5-yl)boronic acid 세관 데이터
- 세관 번호:2932999099
- 세관 데이터:
중국 세관 번호:
2932999099개요:
2932999099. 산소 잡원자만 함유한 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%
신고 요소:
제품 이름, 어셈블리 컨텐트, 사용
요약:
2932999099. 산소 잡원자만 함유한 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%
(2H-1,3-benzodioxol-5-yl)boronic acid 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Ambeed | A124476-10g |
Benzo[d][1,3]dioxol-5-ylboronic acid |
94839-07-3 | 98% | 10g |
$19.0 | 2025-02-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-UF708-5g |
(2H-1,3-benzodioxol-5-yl)boronic acid |
94839-07-3 | 98% | 5g |
¥210.0 | 2022-06-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M74890-1g |
3,4-(Methylenedioxy)benzeneboronic acid |
94839-07-3 | 1g |
¥36.0 | 2021-09-08 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B24217-25g |
3,4-(Methylenedioxy)benzeneboronic acid, 98% |
94839-07-3 | 98% | 25g |
¥8444.00 | 2023-03-02 | |
Enamine | EN300-212504-25.0g |
(1,3-dioxaindan-5-yl)boronic acid |
94839-07-3 | 95% | 25.0g |
$145.0 | 2023-02-22 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B24217-1g |
3,4-(Methylenedioxy)benzeneboronic acid, 98% |
94839-07-3 | 98% | 1g |
¥727.00 | 2023-03-02 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B24217-5g |
3,4-(Methylenedioxy)benzeneboronic acid, 98% |
94839-07-3 | 98% | 5g |
¥2353.00 | 2023-03-02 | |
TRC | M304408-100mg |
3,4-Methylenedioxyphenylboronic Acid |
94839-07-3 | 100mg |
$ 80.00 | 2022-06-04 | ||
Alichem | A159001870-100g |
Benzo[d][1,3]dioxol-5-ylboronic acid |
94839-07-3 | 98% | 100g |
$312.00 | 2023-08-31 | |
eNovation Chemicals LLC | D660634-100g |
3,4-METHYLENEDIOXYPHENYLBORONIC ACID |
94839-07-3 | 97% | 100g |
$480 | 2024-06-05 |
(2H-1,3-benzodioxol-5-yl)boronic acid 합성 방법
합성 방법 1
반응 조건
1.1 Catalysts: Butyl bromide
참조
합성 방법 2
반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Water ; 1 min, rt; rt → 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 15 min, 0 °C
1.3 Reagents: Sodium acetate , Diboronic acid Solvents: Water ; 0 °C → rt; 20 min, rt
1.4 Reagents: Potassium carbonate Solvents: Ethyl acetate , Water ; pH 8
1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 15 min, 0 °C
1.3 Reagents: Sodium acetate , Diboronic acid Solvents: Water ; 0 °C → rt; 20 min, rt
1.4 Reagents: Potassium carbonate Solvents: Ethyl acetate , Water ; pH 8
참조
- An Easy Route to (Hetero)arylboronic AcidsChemistry - A European Journal, 2014, 20(22), 6608-6612,
합성 방법 3
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; -78 °C → 0 °C; 1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; -78 °C → 0 °C; 1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
참조
- Photocatalyzed Transition-Metal-Free Oxidative Cross-Coupling Reactions of TetraorganoboratesChemistry - A European Journal, 2021, 27(13), 4322-4326,
합성 방법 4
반응 조건
참조
- Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as selective Btk inhibitors with improved pharmacokinetic properties for the treatment of rheumatoid arthritisEuropean Journal of Medicinal Chemistry, 2018, 145, 96-112,
합성 방법 5
반응 조건
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 3 h, rt → reflux; reflux → -78 °C
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; -78 °C; overnight, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; -78 °C; overnight, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
참조
- Efforts Directed toward the Synthesis of Colchicine: Application of Palladium-Catalyzed Siloxane Cross-Coupling MethodologyJournal of Organic Chemistry, 2005, 70(22), 8948-8955,
합성 방법 6
반응 조건
1.1 Reagents: Potassium acetate , Diboronic acid Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Methanol ; 3 h, 40 °C
참조
- Process for preparing organic boronic acid derivatives using diboronic acid, World Intellectual Property Organization, , ,
합성 방법 7
반응 조건
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran
1.2 Reagents: Tributyl borate
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Tributyl borate
1.3 Reagents: Hydrochloric acid Solvents: Water
참조
- Convergent routes to the [1,3]dioxolo[4,5-j]phenanthridin-6(5H)-one and 2,3,4,4a-tetrahydro[1,3]dioxolo[4,5-j]phenanthridin-6[5H]-one nuclei. Application to syntheses of the Amaryllidaceae alkaloids crinasiadine, N-methylcrinasiadine and trisphaeridineAustralian Journal of Chemistry, 1994, 47(12), 2235-54,
합성 방법 8
반응 조건
1.1 Reagents: Butyllithium , Triisopropyl borate Solvents: Tetrahydrofuran ; -78 °C; 4 h, rt
1.2 Solvents: Water
1.3 Reagents: Sulfuric acid Solvents: Water ; overnight, acidified, reflux
1.2 Solvents: Water
1.3 Reagents: Sulfuric acid Solvents: Water ; overnight, acidified, reflux
참조
- Preparation of quinoxaline-6-carboxylic acid compounds for the inhibition of PASK, United States, , ,
합성 방법 9
반응 조건
참조
- Electron-Driven Nitration of Unsaturated HydrocarbonsAngewandte Chemie, 2023, 62(28),,
합성 방법 10
반응 조건
참조
- Directed ortho Metalation (DoM)-Linked Corriu-Kumada, Negishi, and Suzuki-Miyaura Cross-Coupling Protocols: A Comparative StudySynthesis, 2018, 50(22), 4395-4412,
합성 방법 11
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; < -55 °C; 30 min, -70 °C
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; < -60 °C; 1 h, -70 °C; 2 h, -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; < -60 °C; 1 h, -70 °C; 2 h, -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
참조
- Preparation of benzoxepinecarboxamides, benzocycloheptenecarboxamides, naphthalenecarboxamides, and related compounds as MCP-1 receptor antagonists., World Intellectual Property Organization, , ,
합성 방법 12
반응 조건
1.1 Reagents: Butyllithium Solvents: Hexane ; < -55 °C; 30 min, < -70 °C
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; < -60 °C; 1 h, < -70 °C; 2 h, < -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; < -60 °C; 1 h, < -70 °C; 2 h, < -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
참조
- Preparation of N-(4-{[(benzocycloheptenyl or benzoxepinyl)carbonyl]amino}benzyl) substituted quaternary ammonium salts for antagonizing CCR5, World Intellectual Property Organization, , ,
합성 방법 13
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; < -55 °C; 30 min, -70 °C
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; < -60 °C; 1 h, -70 °C; 2 h, -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; < -60 °C; 1 h, -70 °C; 2 h, -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
참조
- Preparation of benzoxepinecarboxamides, benzocycloheptenecarboxamides, naphthalenecarboxamides, and related compounds as CCR5 antagonists., World Intellectual Property Organization, , ,
합성 방법 14
반응 조건
1.1 Reagents: Diboronic acid Solvents: Methanol ; 3 h, 15 °C
1.2 Reagents: Sodium bicarbonate
1.3 Reagents: Fructose Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.2 Reagents: Sodium bicarbonate
1.3 Reagents: Fructose Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3
참조
- Scalable, Metal- and Additive-Free, Photoinduced Borylation of Haloarenes and Quaternary Arylammonium SaltsJournal of the American Chemical Society, 2016, 138(9), 2985-2988,
합성 방법 15
반응 조건
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 0 °C; 15 min, 0 °C
1.2 Reagents: Potassium carbonate , Diboronic acid Solvents: Water ; 0 °C → rt; 20 min, rt
1.2 Reagents: Potassium carbonate , Diboronic acid Solvents: Water ; 0 °C → rt; 20 min, rt
참조
- Sequential One-Pot Access to Molecular Diversity through Aniline Aqueous BorylationJournal of Organic Chemistry, 2014, 79(21), 10568-10580,
합성 방법 16
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -90 °C; 30 min, -90 °C
1.2 Reagents: Triisopropyl borate Solvents: Tetrahydrofuran ; -90 °C; -90 °C → -70 °C; 30 min, -70 °C; 1 h, -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Triisopropyl borate Solvents: Tetrahydrofuran ; -90 °C; -90 °C → -70 °C; 30 min, -70 °C; 1 h, -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
참조
- Preparation of 1-alkyl-4-benzoyl-5-hydroxypyrazole derivatives as herbicides, World Intellectual Property Organization, , ,
합성 방법 17
반응 조건
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 19 h, reflux
1.2 Reagents: Trimethyl borate ; 3 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 h, rt
1.2 Reagents: Trimethyl borate ; 3 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 h, rt
참조
- An efficient synthesis of 8-substituted odoratine derivatives by the Suzuki coupling reactionJournal of Chemical Sciences (Berlin, 2016, 128(3), 441-450,
합성 방법 18
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; 1 h, -78 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; 1 h, -78 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
참조
- Electro-alkynylation: Intramolecular Rearrangement of Trialkynylorganoborates for Chemoselective C(sp2)-C(sp) Bond FormationOrganic Letters, 2021, 23(11), 4179-4184,
합성 방법 19
반응 조건
1.1 Reagents: Water
참조
- Rhodium-catalyzed asymmetric addition of arylboronic acids to 2H-chromenes leading to 3-arylchromane derivativesChemical Communications (Cambridge, 2019, 55(79), 11876-11879,
합성 방법 20
반응 조건
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; rt; 19 h, reflux
1.2 Reagents: Trimethyl borate ; 3 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, rt
1.2 Reagents: Trimethyl borate ; 3 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, rt
참조
- Development of an efficient procedure for indole ring synthesis from 2-ethynylaniline derivatives catalyzed by Cu(II) salts and its application to natural product synthesisJournal of Organic Chemistry, 2004, 69(4), 1126-1136,
(2H-1,3-benzodioxol-5-yl)boronic acid Raw materials
- 5-Iodobenzo[d][1,3]dioxole
- 4-Bromo-1,2-methylenedioxybenzene
- Tri-n-butyl Borate
- 2H-1,3-benzodioxol-5-amine
(2H-1,3-benzodioxol-5-yl)boronic acid Preparation Products
(2H-1,3-benzodioxol-5-yl)boronic acid 관련 문헌
-
Deuk-Young Goo,Sang Kook Woo Org. Biomol. Chem. 2016 14 122
-
Chang-Sheng Zhang,Ya-Ping Shao,Fu-Min Zhang,Xue Han,Xiao-Ming Zhang,Kun Zhang,Yong-Qiang Tu Chem. Sci. 2022 13 8429
-
Doohyun Baek,Huijeong Ryu,Ji Yeon Ryu,Junseong Lee,Brian M. Stoltz,Sukwon Hong Chem. Sci. 2020 11 4602
-
Tuan Thanh Dang,Anqi Chen,Abdul Majeed Seayad RSC Adv. 2014 4 30019
-
Ravi Kiran Chinnagolla,Masilamani Jeganmohan Chem. Commun. 2014 50 2442
94839-07-3 ((2H-1,3-benzodioxol-5-yl)boronic acid) 관련 제품
- 5720-06-9(2-Methoxyphenylboronic acid)
- 22237-13-4(p-Ethoxyphenylboronic Acid)
- 40138-18-9(5-methoxy-2-formylphenylboronicacid)
- 533-31-3(Sesamol)
- 5720-07-0((4-methoxyphenyl)boronic acid)
- 23112-96-1(2,6-Dimethoxyphenylboronic acid)
- 10365-98-7(3-Methoxybenzeneboronic acid)
- 274-09-9(2H-1,3-benzodioxole)
- 216443-40-2((3-(Methoxymethoxy)phenyl)boronic acid)
- 361456-68-0((2H-1,3-benzodioxol-4-yl)boronic acid)
추천 공급업체
Amadis Chemical Company Limited
(CAS:94839-07-3)(2H-1,3-benzodioxol-5-yl)boronic acid

순결:99%/99%
재다:100g/500g
가격 ($):154.0/769.0
atkchemica
(CAS:94839-07-3)(2H-1,3-benzodioxol-5-yl)boronic acid

순결:95%+
재다:1g/5g/10g/100g
가격 ($):문의